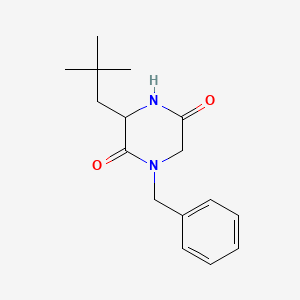
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine and an iodine substituent on a benzoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate can undergo several types of chemical reactions:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups which can be modified to enhance biological activity.
Bioconjugation: The Boc-protected amine can be deprotected and used to link biomolecules.
作用机制
The mechanism of action for Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate primarily involves its functional groups:
Boc Group: Protects the amine during synthesis and can be removed to reveal the free amine for further reactions.
Iodine Substituent:
相似化合物的比较
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)-3-bromobenzoate: Similar structure but with a bromine substituent instead of iodine.
Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate: Similar structure but with a chlorine substituent instead of iodine.
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is unique due to the presence of the iodine substituent, which is a better leaving group compared to bromine and chlorine, making it more reactive in substitution reactions .
属性
分子式 |
C13H16INO4 |
|---|---|
分子量 |
377.17 g/mol |
IUPAC 名称 |
methyl 3-iodo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16INO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
InChI 键 |
NEYWXKCBGITSSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)









![trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)
